Cas no 2138345-87-4 (Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl-)
![Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- structure](https://ja.kuujia.com/scimg/cas/2138345-87-4x500.png)
Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- 化学的及び物理的性質
名前と識別子
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- Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl-
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- インチ: 1S/C9H9N3O2/c1-5-2-8-11-3-7(10)12(8)4-6(5)9(13)14/h2-4H,10H2,1H3,(H,13,14)
- InChIKey: WVCTUYITOACSBD-UHFFFAOYSA-N
- SMILES: C12=NC=C(N)N1C=C(C(O)=O)C(C)=C2
Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-790534-0.05g |
3-amino-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138345-87-4 | 95% | 0.05g |
$587.0 | 2024-05-22 | |
Enamine | EN300-790534-2.5g |
3-amino-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138345-87-4 | 95% | 2.5g |
$1370.0 | 2024-05-22 | |
Enamine | EN300-790534-1.0g |
3-amino-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138345-87-4 | 95% | 1.0g |
$699.0 | 2024-05-22 | |
Enamine | EN300-790534-0.5g |
3-amino-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138345-87-4 | 95% | 0.5g |
$671.0 | 2024-05-22 | |
Enamine | EN300-790534-5.0g |
3-amino-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138345-87-4 | 95% | 5.0g |
$2028.0 | 2024-05-22 | |
Enamine | EN300-790534-0.1g |
3-amino-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138345-87-4 | 95% | 0.1g |
$615.0 | 2024-05-22 | |
Enamine | EN300-790534-0.25g |
3-amino-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138345-87-4 | 95% | 0.25g |
$642.0 | 2024-05-22 | |
Enamine | EN300-790534-10.0g |
3-amino-7-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
2138345-87-4 | 95% | 10.0g |
$3007.0 | 2024-05-22 |
Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- 関連文献
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3. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Fengyan Li,Ning Jiang,Xizheng Liu,Lin Xu Dalton Trans., 2019,48, 14347-14353
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Nirban Jana,Dibyangana Parbat,Barnali Mondal,Supriya Das J. Mater. Chem. A, 2019,7, 9120-9129
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Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl-に関する追加情報
Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- (CAS No. 2138345-87-4): A Comprehensive Overview
Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl-, identified by its CAS number 2138345-87-4, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the imidazopyridine class, a structural motif known for its broad spectrum of biological activities. The unique arrangement of nitrogen and carbon atoms in its core structure imparts distinct chemical and pharmacological properties, making it a valuable scaffold for drug discovery.
The< strong>Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- moiety exhibits remarkable versatility in medicinal chemistry due to its ability to interact with various biological targets. The presence of both amino and carboxylic acid functional groups on the molecule allows for diverse modifications, enabling the synthesis of derivatives with tailored pharmacological profiles. These modifications can enhance solubility, improve metabolic stability, and modulate binding affinity to target proteins.
In recent years, there has been a surge in research focused on developing novel therapeutic agents based on imidazopyridine scaffolds. The< strong>CAS No. 2138345-87-4 compound has been extensively studied for its potential applications in treating a variety of diseases, including cancer, inflammation, and infectious disorders. Its structural features make it an attractive candidate for further exploration as a lead compound in the development of small-molecule drugs.
One of the most compelling aspects of< strong>Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- is its ability to modulate key biological pathways involved in disease progression. For instance, studies have demonstrated its potential as an inhibitor of kinases and other enzymes that play critical roles in cancer cell proliferation and survival. By targeting these pathways, the compound may offer a novel mechanism of action for treating malignancies that are resistant to existing therapies.
The< strong>CAS No. 2138345-87-4 identifier ensures precise chemical characterization and tracking throughout its synthesis and application processes. This level of specificity is crucial in pharmaceutical research, where accurate identification and documentation of chemical entities are paramount for regulatory compliance and reproducibility of experimental results. The compound's well-documented properties facilitate its integration into various research protocols and clinical trials.
Advances in computational chemistry have further enhanced the utility of< strong>Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl-. Molecular modeling techniques have been employed to predict binding interactions between this compound and biological targets, providing insights into its mechanism of action. These predictions have guided the design of optimized derivatives with improved pharmacokinetic properties and enhanced therapeutic efficacy.
The synthesis of< strong>Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the formation of the imidazopyridine core through cyclization reactions involving appropriate precursors. Subsequent functionalization steps introduce the amino group at the 3-position and the carboxylic acid at the 6-position, resulting in the desired structure.
In addition to its pharmaceutical applications,< strong>Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- has shown promise in material science research. Its unique electronic properties make it a candidate for developing novel organic semiconductors and optoelectronic materials. These applications could lead to advancements in flexible electronics and energy storage devices.
The< strong>CAS No. 2138345-87-4 designation ensures that researchers worldwide can access consistent and high-quality samples of this compound for their studies. This standardization is essential for fostering collaboration and accelerating scientific progress across different institutions and disciplines.
Ethical considerations are also paramount when conducting research involving< strong>Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl-. Researchers must adhere to stringent guidelines to ensure the safety of laboratory personnel and minimize environmental impact. Responsible handling practices contribute to maintaining trust in scientific endeavors and upholding societal expectations for ethical research conduct.
The future prospects for< strong>Imidazo[1,2-a]pyridine-6-carboxylic acid, 3-amino-7-methyl- appear promising as ongoing research continues to uncover new applications and optimize its properties. Collaborative efforts between academia and industry are likely to drive innovation in drug discovery and material science using this versatile compound.
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